![molecular formula C48H33NS3 B2452987 Tris[4'-(2-thienyl)-4-biphenylyl]amine CAS No. 1092356-36-9](/img/structure/B2452987.png)

Tris[4'-(2-thienyl)-4-biphenylyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris[4’-(2-thienyl)-4-biphenylyl]amine is an isotropic organic semiconductor used in Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs) . It is soluble in a variety of organic solvents and can be used for the fabrication of heterojunction solar cells . It is also used in the synthesis of thiophene-based and carbazole-based conjugated microporous polymers .

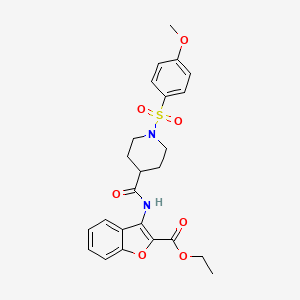

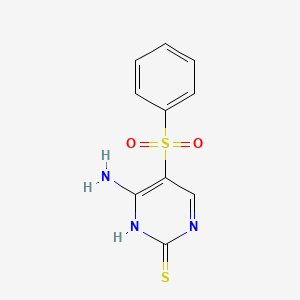

Molecular Structure Analysis

The molecular formula of Tris[4’-(2-thienyl)-4-biphenylyl]amine is C48H33NS3, and its molecular weight is 719.98 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Tris[4’-(2-thienyl)-4-biphenylyl]amine is a solid at 20°C . It appears as a white to yellow to green powder or crystal . The melting point is 272°C .Applications De Recherche Scientifique

High-Contrast Electrochromic Devices

Tris[4’-(2-thienyl)-4-biphenylyl]amine is used in the creation of high-contrast electrochromic devices . These devices change color when an electric charge is applied. The compound is used in the creation of copolymers that display a range of colors when different voltages are applied . This makes it useful in the creation of devices such as electronic displays .

Optical Memory Devices

The compound is also used in the creation of optical memory devices . These devices use light to store information, and the ability of Tris[4’-(2-thienyl)-4-biphenylyl]amine to change color under different voltages makes it useful in this application .

Long-Term Switching Stability

Tris[4’-(2-thienyl)-4-biphenylyl]amine is used in devices that require long-term switching stability . This is important in applications where the state of a device needs to be maintained over a long period of time .

Coloration Efficiency

The compound is used in applications that require high coloration efficiency . This is a measure of how much light a material can absorb and convert into color per unit of charge passed through it . Tris[4’-(2-thienyl)-4-biphenylyl]amine has been found to have high coloration efficiency, making it useful in applications such as electronic displays .

Electrochemical Polymerization

Tris[4’-(2-thienyl)-4-biphenylyl]amine is used in the process of electrochemical polymerization . This is a method of creating polymers by applying an electric current . The compound is used in the creation of copolymers that have unique properties, such as the ability to change color when different voltages are applied .

Spectroelectrochemical Investigations

The compound is used in spectroelectrochemical investigations . These are studies that investigate the interaction of light with materials in the presence of an electric field . Tris[4’-(2-thienyl)-4-biphenylyl]amine is used because of its unique properties, such as its ability to change color under different voltages .

Mécanisme D'action

Target of Action

Tris[4’-(2-thienyl)-4-biphenylyl]amine is primarily used in the field of material science, particularly in the development of electronic materials . It serves as a key component in the fabrication of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . Its primary targets are therefore the electronic pathways within these devices.

Mode of Action

The compound interacts with its targets by facilitating electron transport. As a hole-transporting material (HTM) in OLEDs and a donor material in OPVs, it plays a crucial role in the movement of charge carriers .

Biochemical Pathways

It contributes to the overall efficiency of these devices by enhancing charge transport .

Pharmacokinetics

Its properties such as purity, molecular weight, and melting point are critical for its function in electronic devices .

Result of Action

The use of Tris[4’-(2-thienyl)-4-biphenylyl]amine in electronic devices results in enhanced performance. In OLEDs, it improves light emission, while in OPVs, it enhances solar energy conversion .

Propriétés

IUPAC Name |

4-(4-thiophen-2-ylphenyl)-N,N-bis[4-(4-thiophen-2-ylphenyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWJEWBEHUGXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[4'-(2-thienyl)-4-biphenylyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2452905.png)

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)

![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)